molecular formula C12H14F2O B7984069 (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol

Cat. No.: B7984069
M. Wt: 212.24 g/mol
InChI Key: IUZJQZVSOALILO-JOYOIKCWSA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative of high interest in scientific research and development, particularly in the field of medicinal chemistry. This compound features a defined stereochemistry at the 1 and 2 positions of the cyclohexane ring and a 3,4-difluorophenyl moiety, a privileged structure in pharmaceutical agents. The specific stereochemistry is critical for its interaction with biological targets, as enantiomers can have vastly different pharmacological properties and binding affinities. Compounds with difluorophenyl groups are frequently explored in drug discovery programs; for instance, research has demonstrated the value of similar (1R,2S)-2-(3,4-difluorophenyl) cyclopropaneamine structures in inhibiting essential enzymes like lysyl tRNA synthetase (LysRS) in pathogens such as Mycobacterium tuberculosis . The 3,4-difluorophenyl group can enhance metabolic stability and modulate the molecule's lipophilicity, which are important factors for optimizing pharmacokinetic properties. As a chiral synthon, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential protease inhibitors, receptor agonists/antagonists, and other biologically active agents. Researchers can utilize it to study structure-activity relationships (SAR) and to develop novel therapeutics for areas such infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZJQZVSOALILO-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Mechanism

In this reaction, 3,4-difluorobenzene reacts with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, enhancing its electrophilicity. The aromatic ring attacks the acylium ion, followed by deprotonation to yield the ketone.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 70–85%

Optimization Challenges

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent catalyst deactivation.

  • Regioselectivity : The electron-withdrawing fluorine substituents direct acylation to the para position relative to the meta-fluorine, though minor ortho products may form.

Enantioselective Reduction to (1R,2S)-2-(3,4-Difluorophenyl)cyclohexan-1-ol

The ketone is reduced to the alcohol using asymmetric catalysis to achieve the desired (1R,2S) configuration. The Corey-Bakshi-Shibata (CBS) reduction is the most effective method, offering >95% enantiomeric excess (ee).

CBS Oxazaborolidine Catalyst System

The CBS catalyst, derived from (S)-diphenylprolinol and borane, induces asymmetry by creating a chiral environment during the reduction.

Catalyst Preparation :

  • Diphenylprolinol Synthesis : (S)-Prolinol is reacted with bromobenzene under Ullmann coupling conditions.

  • Borane Coordination : Diphenylprolinol reacts with borane-dimethyl sulfide (BH₃·SMe₂) to form the active oxazaborolidine catalyst.

Reduction Mechanism :

  • The ketone binds to the boron center, positioning the larger 3,4-difluorophenyl group away from the catalyst’s bulky substituents.

  • Hydride transfer from the borane occurs preferentially to the Re face of the ketone, yielding the (1R,2S) alcohol.

Reaction Conditions :

  • Catalyst Loading : 10–15 mol%

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Temperature : −20°C to 0°C

  • Reducing Agent : BH₃·THF (1.5 equiv)

  • Yield : 80–90%

  • Enantiomeric Excess : 92–98%

Alternative Reducing Systems

While the CBS method dominates, other approaches include:

Chiral Borohydride Reagents

Sodium Borohydride with Tartaric Acid Derivatives :

  • (R,R)-Tartaric acid forms a chiral complex with NaBH₄, enabling moderate enantioselectivity (60–70% ee).

  • Limitations : Lower ee and scalability issues compared to CBS.

Biocatalytic Reduction

  • Alcohol Dehydrogenases (ADHs) : Enzymes from Lactobacillus brevis reduce the ketone with 85–90% ee.

  • Co-factor Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) improve cost-efficiency.

Comparative Analysis of Methods

Method Catalyst/Reagent ee (%) Yield (%) Scalability
CBS ReductionOxazaborolidine-BH₃92–9880–90High
Chiral NaBH₄Tartaric Acid Complex60–7070–80Moderate
BiocatalyticL. brevis ADH85–9075–85Low

The CBS method remains superior for industrial applications due to its high enantioselectivity and scalability.

Large-Scale Production Considerations

Catalyst Recycling

  • CBS Catalyst Recovery : Immobilization on silica gel allows reuse for 3–5 cycles with <5% ee drop.

  • Solvent Recovery : THF is distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: (1R,2S)-2-(3,4-difluorophenyl)cyclohexanone.

    Reduction: (1R,2S)-2-(3,4-difluorophenyl)cyclohexane.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Purity CAS Number Key Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclohexan-1-ol C₁₂H₁₄F₂O 224.24 ≥95% 220352-38-5 Pharmaceutical intermediate
rac-(1R,2S)-2-(4-Fluorophenyl)cyclohexan-1-ol C₁₂H₁₅FO 208.24 95% EN300-761603 Synthetic intermediate
rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol C₁₂H₁₅BrO 263.15 95% EN300-761603 Halogenated intermediate
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine C₉H₉F₂N 169.18 99% 1006614-49-8 Ticagrelor synthesis

Key Observations :

  • Fluorine Substitution: The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-halogenated analogues, improving blood-brain barrier penetration in CNS-targeted compounds.
  • Bromine vs.
  • Ring Size: Cyclopropane derivatives (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine) show increased ring strain, enhancing reactivity in nucleophilic additions but reducing conformational flexibility compared to cyclohexanol analogues.

Stereochemical Impact

The (1R,2S) configuration is critical for activity. For example, diastereomers of ticagrelor intermediates exhibit significantly reduced antiplatelet efficacy, underscoring the necessity of stereochemical control during synthesis.

Physicochemical and Stability Data

Key Findings :

  • The 3,4-difluorophenyl group reduces aqueous solubility compared to mono-fluorinated analogues, necessitating formulation adjustments for bioavailability.
  • Cyclopropanamine derivatives exhibit higher melting points, reflecting stronger crystalline packing forces due to ring strain.

Biological Activity

The compound (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol is a chiral alcohol that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclohexane ring substituted with a difluorophenyl group and a hydroxyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14F2O
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 2137775-50-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluorophenyl moiety enhances the compound’s binding affinity and selectivity towards these targets, while the hydroxyl group facilitates the formation of hydrogen bonds, stabilizing these interactions. This mechanism can modulate various biological pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.0Induces apoptosis through mitochondrial pathways
MCF77.5Inhibits cell proliferation via cell cycle arrest
A5494.0Modulates PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Kamel et al. evaluated various derivatives of difluorophenyl cyclohexanol compounds against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol be optimized using transition metal catalysis?

  • Methodological Answer : Enantioselective synthesis can leverage palladium- or rhodium-catalyzed C–H activation or cyclopropane functionalization. For example, rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable stereocontrol in aryl-cyclohexanol coupling via σ-bond insertion, as demonstrated in analogous difluorophenylcyclopropane systems . Key parameters include:

  • Catalyst loading : 2–5 mol% for Rh or Pd.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for stabilizing intermediates.
  • Temperature : 60–80°C for optimal turnover without racemization.
    • Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K).
  • NMR spectroscopy : Analyze coupling constants (J-values) between H1 and H2 in cyclohexanol (axial vs. equatorial) and NOE correlations to confirm spatial arrangement .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Q. How does the 3,4-difluorophenyl substituent influence the compound’s solubility and reactivity in ring-opening reactions?

  • Methodological Answer :

  • Solubility : Fluorine’s electron-withdrawing effect reduces polarity, enhancing solubility in aprotic solvents (e.g., dichloromethane). Quantify via shake-flask method.
  • Reactivity : Difluorophenyl groups stabilize transition states in nucleophilic attacks (e.g., epoxidation) by delocalizing charge. Test via kinetic studies with mCPBA (meta-chloroperbenzoic acid) .

Advanced Research Questions

Q. What mechanistic pathways explain the role of silver catalysts in silacyclopropane-mediated synthesis of fluorinated cyclohexanol derivatives?

  • Methodological Answer : Silver(I) activates Si–C bonds in silacyclopropanes, enabling transmetallation to form cyclohexanol intermediates. For example:

  • Step 1 : Ag⁺ coordinates to the Si–C bond, weakening it.
  • Step 2 : Cyclohexene silacyclopropane undergoes ring-opening, transferring the silylene group to the cyclohexanol backbone .
  • Step 3 : Hydrolysis yields the final product.
    • Experimental Evidence : Isotope-labeling (²H/¹⁸O) and in-situ IR spectroscopy track intermediates .

Q. How can computational chemistry predict the regioselectivity of C–F bond activation in this compound under catalytic conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation barriers for C–F vs. C–H bond cleavage. Use B3LYP/6-311+G(d,p) basis set.
  • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing transition states.
  • Case Study : Rhodium-catalyzed defluorination favors the meta-F position due to lower steric hindrance (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for para-F) .

Q. What strategies mitigate diastereomer formation during the cyclohexanol ring functionalization?

  • Methodological Answer :

  • Steric directing groups : Introduce tert-butyl or trimethylsilyl groups at C3 to block undesired attack.
  • Chiral auxiliaries : Use Evans’ oxazolidinones to enforce facial selectivity in Diels-Alder reactions .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to hydrolyze minor diastereomers selectively .

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